molecular formula C10H10N4O B2504507 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine CAS No. 886497-35-4

5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine

Cat. No. B2504507
Key on ui cas rn: 886497-35-4
M. Wt: 202.217
InChI Key: TYLBPNRQFRHVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09249130B2

Procedure details

5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine (0.31 g, 45%) was prepared from 3-(methylsulfonyl)-5-(3-methoxyphenyl)-1,2,4-triazine (0.90 g, 3.39 mmol) and 0.5 M ammonia in THF (50 mL, 25.0 mmol) according to the general procedure of Preparation 2.
Name
3-(methylsulfonyl)-5-(3-methoxyphenyl)-1,2,4-triazine
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:6]=[N:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=2)[N:10]=1)(=O)=O.[NH3:19].C1COCC1>>[CH3:18][O:17][C:13]1[CH:12]=[C:11]([C:9]2[N:10]=[C:5]([NH2:19])[N:6]=[N:7][CH:8]=2)[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
3-(methylsulfonyl)-5-(3-methoxyphenyl)-1,2,4-triazine
Quantity
0.9 g
Type
reactant
Smiles
CS(=O)(=O)C=1N=NC=C(N1)C1=CC(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the general procedure of Preparation 2

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1N=C(N=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.